2-Acetyl-2-thiazoline is a heterocyclic compound known for its potent, characteristic "roasty" aroma, often described as popcorn-like, nutty, or peanut-like. [, , ] It is a significant volatile compound found naturally in various thermally processed foods, including meat, bread, popcorn, nuts, and cooked rice. [, , , , , ] 2-Acetyl-2-thiazoline plays a crucial role in food flavor research, contributing to the overall sensory perception and consumer acceptance of food products. [, , ]
This compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with acetylating agents or through cyclization processes involving thiourea and aldehydes. Its occurrence has been noted in certain roasted food products, where it contributes to their flavor profile .
Chemically, 2-acetyl-2-thiazoline belongs to the class of thiazolines and can be categorized under the broader group of thiazole derivatives. It is recognized for its potential applications in food flavoring and as a precursor in the synthesis of other biologically active compounds.
Several synthetic routes have been developed for the preparation of 2-acetyl-2-thiazoline. One prominent method involves the condensation of thiourea with an aldehyde, followed by acetylation. This process can yield high purity and good yields under optimized conditions.
The molecular formula for 2-acetyl-2-thiazoline is C₅H₇NOS. The compound features a five-membered ring with a nitrogen atom and a sulfur atom, along with a carbonyl group (C=O) adjacent to the nitrogen.
Spectroscopic analysis such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for characterization, revealing key functional groups and confirming structural integrity .
2-Acetyl-2-thiazoline participates in various chemical reactions typical of thiazolines, including:
The reactivity of 2-acetyl-2-thiazoline is influenced by its functional groups, allowing it to be utilized as a building block in organic synthesis. For instance, it can react with metal ions to form coordination complexes that exhibit interesting biological activities .
The mechanism by which 2-acetyl-2-thiazoline exerts its effects—particularly in flavor chemistry—relates to its ability to interact with olfactory receptors. The compound's structure allows it to bind effectively to these receptors, triggering sensory responses associated with its characteristic aroma.
Research indicates that the Maillard reaction products, including 2-acetyl-2-thiazoline, play significant roles in developing complex flavors during cooking processes . This interaction exemplifies how small molecular changes can lead to significant sensory outcomes.
Relevant data from analytical techniques such as mass spectrometry confirm the molecular integrity and purity levels necessary for applications in flavoring and synthesis .
2-Acetyl-2-thiazoline (CAS: 29926-41-8) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₇NOS and a molecular weight of 129.18 g/mol. Its systematic IUPAC name is 1-(4,5-dihydrothiazol-2-yl)ethanone, and it is characterized by a partially saturated thiazoline ring (4,5-dihydrothiazole) acylated at the C2 position with a methyl ketone group. This structure confers high volatility and reactivity, contributing to its potent aroma properties. Key physicochemical properties include:
Table 1: Chemical and Physical Properties of 2-Acetyl-2-thiazoline
Property | Value |
---|---|
CAS Registry Number | 29926-41-8 |
Molecular Formula | C₅H₇NOS |
Molecular Weight | 129.18 g/mol |
Boiling Point | 222–223°C (760 mm Hg) |
Melting Point | 26–30°C |
Density | 1.17 g/mL (25°C) |
Refractive Index | 1.5305 (20°C) |
Flash Point | 92°C (closed cup) |
2-Acetyl-2-thiazoline was identified as a significant flavor compound in the late 20th century during investigations into Maillard reaction products. It gained prominence when studies revealed its role in the roasted, popcorn-like aromas of cooked meats and thermally processed foods. Early synthetic routes were hampered by low yields and complex steps. For instance, Unilever's method (1990s) involved ketalization of nitriles with cysteamine, followed by acidic hydrolysis, achieving only 12–19% yields [2]. A breakthrough came in 2007 when a Tetrahedron study highlighted its status as a "powerful naturally occurring Maillard flavor," spurring interest in efficient syntheses. Duñach et al. later developed a catalytic oxidation method using ruthenium complexes and tert-butyl hydroperoxide (TBHP), improving yields to 70% [2]. The compound was added to the FEMA GRAS list (FEMA 3817) in 2004, cementing its industrial relevance [3] [5].
2-Acetyl-2-thiazoline is generated primarily via the Maillard reaction, a non-enzymatic interaction between reducing sugars and amino acids during thermal processing. Key pathways include:
Table 2: Natural Occurrence and Aroma Profile of 2-Acetyl-2-thiazoline
Food Source | Formation Pathway | Aroma Descriptors |
---|---|---|
Roasted Beef/Broth | Maillard reaction | Savory, meaty, popcorn-like |
Cooked Rice | Thermal degradation | Popcorn, nutty |
Bread Crust | Yeast fermentation + baking | Toasted, roasted grain |
Potato Chips | Frying | Corn chip, green onion |
2-Acetyl-2-thiazoline holds approvals from major global regulatory bodies for use as a flavoring agent:
Table 3: Regulatory Status of 2-Acetyl-2-thiazoline
Regulatory Body | Designation | Compliance Status |
---|---|---|
FEMA | GRAS 3817 | Approved for food use (U.S.) |
JECFA | 1759 | Globally approved |
EU | 1334/2008, 178/2002 | Authorized (Flavis 15.010) |
FDA (SAF) | 29926-41-8 | Listed as flavoring adjuvant |
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